The Bub1 Kinase Inhibitor BAY-524: A Technical Guide
The Bub1 Kinase Inhibitor BAY-524: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BAY-524, a potent and selective inhibitor of the Bub1 (Budding uninhibited by benzimidazoles 1) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of targeting the Bub1 signaling pathway.
Chemical Structure and Properties
BAY-524, with the IUPAC name 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine, is a small molecule inhibitor that acts as an ATP-competitive inhibitor of Bub1 kinase.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine | [2] |
| SMILES | COC1=CN=C(C2=NN(CC3=C(F)C=C(OCC)C=C3F)C(OC)=C2C)N=C1NC4=CC=NC=C4 | [3] |
| Molecular Formula | C25H25F2N7O3 | |
| Molecular Weight | 525.51 g/mol | |
| CAS Number | 1445830-39-6 | [3] |
A 2D diagram of the chemical structure of BAY-524 is provided below.
Caption: 2D Chemical Structure of BAY-524.
Biological Activity and Quantitative Data
BAY-524 is a highly potent inhibitor of the kinase activity of Bub1. Its primary mechanism of action is the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2A-T120).[1][2] This post-translational modification is a critical step in the recruitment of Shugoshin (Sgo1) to the centromere, which in turn is essential for the proper localization and function of the Chromosomal Passenger Complex (CPC).[1][2]
The following tables summarize the key quantitative data regarding the biological activity of BAY-524.
Table 1: In Vitro Kinase Inhibition
| Target | Assay | IC50 (nM) | Conditions | Reference |
| Human Bub1 (recombinant catalytic domain) | TR-FRET Kinase Assay | 450 ± 60 | 2 mM ATP | [1][2] |
Table 2: Cellular Activity
| Cell Line | Assay | Effect | Concentration | Reference |
| HeLa, hTERT-RPE1 | Immunofluorescence | Near-maximal inhibition of H2A-T120 phosphorylation | 7-10 µM | [1] |
| HeLa | Western Blot | Drastic reduction of H2A-T120 phosphorylation | Not specified | [1][2] |
Signaling Pathway
BAY-524 disrupts a key signaling pathway that ensures accurate chromosome segregation during mitosis. By inhibiting Bub1 kinase, BAY-524 prevents the phosphorylation of H2A-T120. This, in turn, blocks the recruitment of Sgo1 to the centromere. The absence of Sgo1 leads to the mislocalization of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B. This disruption of the Bub1-Sgo1-CPC axis ultimately impairs chromosome arm resolution and can sensitize cancer cells to taxane-based chemotherapeutics like Paclitaxel.[1][2][4][5]
Caption: Signaling pathway inhibited by BAY-524.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of BAY-524.
In Vitro Bub1 Kinase Assay
This protocol is adapted from the methods described by Baron et al. (2016).[1]
Objective: To determine the in vitro inhibitory activity of BAY-524 on Bub1 kinase.
Materials:
-
Recombinant human Bub1 catalytic domain (amino acids 704–1085)
-
Histone H2A as a substrate
-
γ-32P-ATP
-
BAY-524 (dissolved in DMSO)
-
Kinase buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing human wild-type (WT) or kinase-dead (KD) LAP-Bub1, purified from mitotic HEK 293T cells.
-
Add recombinantly expressed histone H2A to the reaction mixture.
-
Add γ-32P-ATP to the mixture.
-
Add increasing concentrations of BAY-524 or DMSO (vehicle control) to the reaction tubes.
-
Incubate the reactions for 30 minutes at 30°C.
-
Stop the reactions and analyze the samples by SDS-PAGE.
-
Visualize the phosphorylated H2A using a phosphorimager to determine the extent of inhibition.
-
The IC50 is determined using a time-resolved fluorescence energy transfer (TR-FRET) kinase assay as previously published.[1]
Cellular Inhibition of Bub1 Kinase (Immunofluorescence)
This protocol is based on the methods used to assess the cellular activity of BAY-524.[1]
Objective: To visualize the inhibition of Bub1 kinase activity in intact cells by monitoring the phosphorylation of histone H2A.
Materials:
-
HeLa S3 or RPE1 cells
-
MG132 (proteasomal inhibitor)
-
Nocodazole
-
BAY-524 (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against phospho-histone H2A-T120
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Culture asynchronous HeLa S3 or RPE1 cells on coverslips.
-
Treat the cells with the proteasomal inhibitor MG132 for 2 hours.
-
Add 3.3 μM nocodazole and increasing doses of BAY-524 for 1 hour.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with 3% BSA in PBS.
-
Incubate the cells with the primary antibody against p-H2A-T120.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Caption: Experimental workflow for immunofluorescence analysis.
Conclusion
BAY-524 is a valuable chemical tool for dissecting the intricate functions of Bub1 kinase in mitotic progression and the spindle assembly checkpoint. Its high potency and selectivity make it a suitable compound for both in vitro and cellular studies. The detailed information provided in this guide on its chemical properties, biological activity, and associated experimental protocols will aid researchers in utilizing BAY-524 to further explore the therapeutic potential of targeting the Bub1 signaling pathway in diseases such as cancer.
References
- 1. Synchronization of HeLa Cells to Mitotic Subphases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
